molecular formula C19H20N2O3S2 B6477714 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea CAS No. 2640831-07-6

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea

Cat. No.: B6477714
CAS No.: 2640831-07-6
M. Wt: 388.5 g/mol
InChI Key: RWRRYDYVMYOVET-UHFFFAOYSA-N
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Description

The compound "3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea" is an organic molecule belonging to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea" generally involves the coupling of a bithiophene derivative with an aromatic urea. This process often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. The reaction conditions typically include a solvent like dimethylformamide (DMF) or toluene, a base such as potassium carbonate, and a catalyst like palladium acetate. The final urea formation can be achieved by reacting the intermediate with an isocyanate under mild conditions.

Industrial Production Methods: : On an industrial scale, the synthesis might be optimized to improve yield and reduce costs. This could involve using continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and reaction times might also be optimized to increase efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, including:

  • Oxidation: : Reaction with oxidizing agents like hydrogen peroxide, which can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reaction with reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions: : Typical reagents include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkoxides, amines.

Major Products: : The primary products depend on the specific reactions but can include:

  • Oxidized thiophene derivatives.

  • Reduced forms with altered functional groups.

  • Substituted products with different side chains or functional groups.

Scientific Research Applications

Chemistry: : In materials science, this compound can be used in the synthesis of organic semiconductors and conductive polymers. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biology and Medicine: : Potential applications in drug discovery and development, particularly in designing molecules that can modulate specific biological pathways. Its structural features might be exploited to create inhibitors or activators of certain enzymes.

Industry: : In addition to electronics, the compound could be used in creating specialty chemicals with unique properties, such as advanced coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds: : Other thiophene derivatives and urea-based compounds, such as 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea and 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(4-methoxyphenyl)urea.

Uniqueness: : The presence of the dimethoxyphenyl group in "3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea" might impart unique electronic and steric properties, making it more effective in certain applications, such as organic electronics or as a specific biological modulator.

In essence, this compound stands out due to its versatile applications and unique structural features, making it a subject of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-23-15-6-3-5-14(18(15)24-2)21-19(22)20-11-10-13-8-9-17(26-13)16-7-4-12-25-16/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRRYDYVMYOVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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